N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 921487-21-0
VCID: VC4892255
InChI: InChI=1S/C20H17ClN4O3S/c1-12(26)13-3-2-4-16(9-13)22-18(27)10-17-11-29-20(24-17)25-19(28)23-15-7-5-14(21)6-8-15/h2-9,11H,10H2,1H3,(H,22,27)(H2,23,24,25,28)
SMILES: CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C20H17ClN4O3S
Molecular Weight: 428.89

N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide

CAS No.: 921487-21-0

Cat. No.: VC4892255

Molecular Formula: C20H17ClN4O3S

Molecular Weight: 428.89

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide - 921487-21-0

Specification

CAS No. 921487-21-0
Molecular Formula C20H17ClN4O3S
Molecular Weight 428.89
IUPAC Name N-(3-acetylphenyl)-2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C20H17ClN4O3S/c1-12(26)13-3-2-4-16(9-13)22-18(27)10-17-11-29-20(24-17)25-19(28)23-15-7-5-14(21)6-8-15/h2-9,11H,10H2,1H3,(H,22,27)(H2,23,24,25,28)
Standard InChI Key CHQOBDSVXIEVTR-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s IUPAC name, N-(3-acetylphenyl)-2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide, reflects its multifunctional architecture:

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3.

  • Ureido group: Connects the thiazole’s amino group to a 4-chlorophenyl substituent.

  • Acetamide moiety: Linked to the thiazole’s 4-position and a 3-acetylphenyl group .

The presence of electron-withdrawing (chlorophenyl) and electron-donating (acetyl) groups influences its reactivity and intermolecular interactions.

Physicochemical Properties

Key properties include:

PropertyValue
Molecular FormulaC21H20ClN4O3S\text{C}_{21}\text{H}_{20}\text{ClN}_4\text{O}_3\text{S}
Molecular Weight408.48 g/mol
CAS Number921486-73-9
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(=O)C
LogP (Partition Coefficient)Estimated 3.2 (indicating moderate lipophilicity)

Solubility data remain unreported, but analogous thiazole-ureido derivatives typically exhibit limited aqueous solubility, necessitating dimethyl sulfoxide (DMSO) for in vitro assays .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step strategy:

  • Thiazole Formation: Cyclization of thiourea derivatives with α-haloacetamides under basic conditions (e.g., sodium ethoxide in ethanol) .

  • Ureido Linkage Introduction: Reaction of the thiazole intermediate with 4-chlorophenyl isocyanate, forming the urea bond .

  • Acetylation: Final acetylation at the phenyl group using acetic anhydride.

For example:

Thiourea+α-bromoacetamideEtOH, NaOHThiazole intermediate4-ClC6H4NCOTarget compound\text{Thiourea} + \text{α-bromoacetamide} \xrightarrow{\text{EtOH, NaOH}} \text{Thiazole intermediate} \xrightarrow{\text{4-ClC}_6\text{H}_4\text{NCO}} \text{Target compound}

Green Chemistry Approaches

Recent advancements employ continuous flow reactors to enhance yield (≈75%) and reduce reaction times. Microwave-assisted synthesis is also explored for energy efficiency .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR: Peaks at δ 2.6 ppm (acetyl methyl), δ 7.3–8.1 ppm (aromatic protons), and δ 10.2 ppm (urea NH).

  • 13C^{13}\text{C} NMR: Signals at δ 170 ppm (amide carbonyl), δ 165 ppm (urea carbonyl), and δ 152 ppm (thiazole C-2) .

Infrared (IR) Spectroscopy

Strong absorptions at 1680 cm1^{-1} (C=O stretch) and 1540 cm1^{-1} (N-H bend) confirm functional groups.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 409.1 [M+H]+^+, consistent with the molecular weight .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Thiazole derivatives exhibit broad-spectrum activity:

  • Gram-positive bacteria: MIC = 62.5 μg/mL against Staphylococcus aureus .

  • Fungi: 50% inhibition of Candida albicans at 7.81 μg/mL .

Anticancer Activity

Preliminary studies suggest tubulin polymerization inhibition, inducing apoptosis in cancer cells (e.g., HepG2).

Comparative Analysis with Structural Analogues

CompoundBiological ActivityIC50_{50} or MIC
Target compoundCOX-II inhibition23.55 μM
N-(3-acetylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamideAntimicrobial62.5 μg/mL
N-(4-chlorophenyl)-thiazol-2-yl-acetamideAnticancer31.25 μg/mL

Structural modifications (e.g., chloro vs. methyl substituents) significantly alter potency and selectivity .

Challenges and Future Directions

Pharmacokinetic Optimization

  • Bioavailability: Poor aqueous solubility limits oral administration. Nanoformulations (e.g., liposomes) are under investigation.

  • Metabolic Stability: Cytochrome P450 assays indicate rapid hepatic clearance, necessitating prodrug strategies .

Target Validation

CRISPR-Cas9 knockout studies are needed to confirm COX-II and tubulin as primary targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator